molecular formula C14H12N2O4S B1197314 Tioxacin CAS No. 34976-39-1

Tioxacin

Cat. No.: B1197314
CAS No.: 34976-39-1
M. Wt: 304.32 g/mol
InChI Key: VUUPJGYIOAVFAN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tioxacin involves several steps. One common method includes the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups . The reaction is completed by adding tetrafluorobenzoyl chloride, followed by acid washing, removal of protecting groups, and further reactions to yield the final product. Industrial production methods often involve optimizing these steps to increase yield and reduce impurities.

Chemical Reactions Analysis

Tioxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tioxacin has a wide range of scientific research applications:

Mechanism of Action

Tioxacin exerts its effects by inhibiting bacterial topoisomerase II, an enzyme crucial for DNA replication and cell division in bacteria . By binding to this enzyme, this compound prevents the unwinding and replication of bacterial DNA, leading to cell death. This mechanism makes it particularly effective against rapidly dividing bacterial cells.

Comparison with Similar Compounds

Tioxacin is similar to other quinolone antibiotics, such as ciprofloxacin and levofloxacin. it has unique properties that make it effective against certain resistant bacterial strains. Similar compounds include:

Properties

CAS No.

34976-39-1

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid

InChI

InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19)

InChI Key

VUUPJGYIOAVFAN-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O

Key on ui other cas no.

34976-39-1

Synonyms

tioxacin
tioxic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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